N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, a fluorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a coupling reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride
- N-benzyl-1-(4-fluorophenyl)-2-methyl-2-aminopropane
Uniqueness
N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the triazole ring or have different substituents.
Properties
Molecular Formula |
C17H15FN4O |
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Molecular Weight |
310.33 g/mol |
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-N-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H15FN4O/c1-21(11-13-5-3-2-4-6-13)17(23)16-12-22(20-19-16)15-9-7-14(18)8-10-15/h2-10,12H,11H2,1H3 |
InChI Key |
SMVICFHRNPWFIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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